molecular formula C6H9N3OS B6234361 1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethan-1-one CAS No. 1528495-82-0

1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethan-1-one

Cat. No.: B6234361
CAS No.: 1528495-82-0
M. Wt: 171.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-Methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethan-1-one is a heterocyclic compound featuring a triazole ring substituted with a methyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates in the presence of a base such as triethylamine . The reaction conditions often require refluxing in an appropriate solvent to facilitate the formation of the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-Methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-Methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethan-1-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The methylsulfanyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Uniqueness: 1-[4-Methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethan-1-one is unique due to its specific substitution pattern on the triazole ring, which can confer distinct chemical and biological properties. The presence of both a methyl and a methylsulfanyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

1528495-82-0

Molecular Formula

C6H9N3OS

Molecular Weight

171.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.